molecular formula C21H24ClN3O2 B2616241 (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone CAS No. 2034366-46-4

(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone

Cat. No.: B2616241
CAS No.: 2034366-46-4
M. Wt: 385.89
InChI Key: PGZUFWHHHJCVRW-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a pyridine ring substituted with a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can modulate enzyme activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone: is similar to other piperazine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer unique biological and chemical properties .

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c22-17-5-7-18(8-6-17)24-11-13-25(14-12-24)21(26)16-9-10-23-20(15-16)27-19-3-1-2-4-19/h5-10,15,19H,1-4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUFWHHHJCVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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